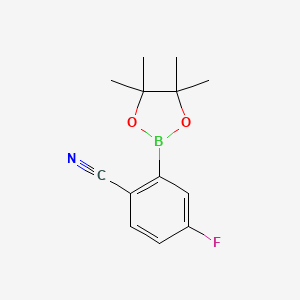

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Propriétés

IUPAC Name |

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULLJYIMHRJPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623313 | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463335-96-8 | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary target of the compound 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester is the formation of carbon-carbon bonds. This compound is a boron reagent, which is used in the Suzuki–Miyaura coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds.

Mode of Action

The 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester interacts with its targets through a process known as transmetalation. In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophile, transferring the organic group from boron to palladium. This results in the formation of a new carbon-carbon bond.

Biochemical Pathways

The biochemical pathway affected by 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester is the Suzuki–Miyaura coupling pathway. This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effect of this pathway is the formation of a new carbon-carbon bond.

Pharmacokinetics

The pharmacokinetics of 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester involve its susceptibility to hydrolysis. The rate of this reaction is influenced by the pH and the substituents in the aromatic ring. This property impacts the bioavailability of the compound, as it can be considerably accelerated at physiological pH.

Result of Action

The molecular and cellular effects of the action of 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester are the formation of new carbon-carbon bonds. This results in the synthesis of new organic compounds, which can be used in various chemical reactions.

Action Environment

The action, efficacy, and stability of 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester are influenced by environmental factors such as pH and temperature. The rate of hydrolysis of the compound, which impacts its bioavailability, is considerably accelerated at physiological pH. Additionally, the compound is incompatible with oxidizing agents, air, and heat, and should be stored at a temperature of 2-4°C.

Analyse Biochimique

Biochemical Properties

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boron atom in its structure allows it to act as a nucleophile in these reactions, making it a crucial intermediate in the synthesis of complex organic molecules. The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes with transition metals, which are often used as catalysts in these reactions.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For example, its interaction with kinases and phosphatases can alter phosphorylation states of key signaling proteins, thereby affecting downstream signaling pathways. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, particularly enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context of the interaction. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal factors in experimental design.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to have minimal toxic effects, with no significant adverse reactions observed. At higher doses, there is a potential for toxicity, including effects on liver and kidney function. These findings underscore the importance of carefully controlling the dosage in experimental studies to avoid potential toxic effects while maximizing the compound’s biochemical benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as a synthetic intermediate. The compound interacts with various enzymes and cofactors, facilitating its incorporation into larger organic molecules. These interactions can influence metabolic flux and metabolite levels, particularly in pathways related to carbon-carbon bond formation. Understanding these metabolic pathways is crucial for optimizing the use of this compound in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes. The distribution of the compound within tissues can also influence its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.

Activité Biologique

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 463335-96-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a fluorobenzonitrile moiety and a dioxaborolane group. Its molecular formula is , with a molecular weight of approximately 222.07 g/mol. The presence of the fluorine atom and the boron-containing dioxaborolane enhances its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Inhibition of Kinases : The compound may act as an inhibitor for specific kinases involved in cancer pathways. For instance, analogs have shown inhibitory effects on the ALK2 kinase, which is implicated in diffuse intrinsic pontine glioma (DIPG) treatment strategies .

- Anti-cancer Activity : The structural characteristics suggest potential anti-cancer properties through modulation of signaling pathways related to cell proliferation and survival.

- Neuroprotective Effects : Some studies indicate that related compounds can penetrate the blood-brain barrier and exhibit neuroprotective effects in models of neurodegeneration .

Case Studies

A study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications at the benzene ring significantly influenced biological activity. For example:

- Compound M4K2009 , an analogue of ALK2 inhibitors, showed equipotent activity against both wild-type and mutant ALK2 variants in biochemical assays .

Table 1: Biological Activity Summary

| Compound Name | Target Kinase | IC50 (μM) | Reference |

|---|---|---|---|

| M4K2009 | ALK2 | 0.5 | |

| 4-Fluoro-2-(...)-benzonitrile | ALK2 | TBD | Current Study |

| M4K2149 | ALK2 | >50 |

The proposed mechanism of action for this compound involves:

- Kinase Inhibition : By binding to the active site of kinases like ALK2, it disrupts phosphorylation events critical for tumor growth.

- Modulation of Signaling Pathways : The compound may influence pathways such as TGF-beta signaling which is crucial in cancer progression.

Safety and Toxicology

Preliminary toxicological assessments indicate that compounds with similar structures may exhibit toxicity at higher concentrations. For instance:

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions that are crucial for developing pharmaceuticals and agrochemicals.

Case Study : In a study focused on synthesizing novel arginase inhibitors, the compound was utilized to create derivatives that demonstrated significant biological activity against cancer cell lines. The incorporation of the dioxaborolane moiety enhanced the stability and efficacy of the synthesized compounds .

Fluorine Chemistry

The presence of fluorine in the compound enhances the biological activity of derivatives, making it valuable for designing drugs with improved efficacy and selectivity. Fluorinated compounds often exhibit better metabolic stability and bioavailability.

Research Insight : A recent investigation highlighted how substituting hydrogen with fluorine in various drug candidates improved their pharmacokinetic profiles. This trend is particularly noted in anti-cancer drugs where fluorinated analogs showed enhanced potency .

Material Science

In material science, this compound is used to formulate advanced materials such as polymers and coatings that require specific properties like thermal stability and chemical resistance.

Application Example : Researchers have developed thermally stable polymer composites using this compound as a cross-linking agent, which improved mechanical properties and durability under extreme conditions .

Analytical Chemistry

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can act as a reagent in various analytical techniques. It aids in the detection and quantification of other substances in complex mixtures.

Methodology : In chromatography studies, this compound was employed as a derivatization agent to enhance the detectability of certain analytes in environmental samples, demonstrating its utility in analytical applications .

Research and Development

The compound plays a critical role in research settings where it is employed to explore new chemical reactions and mechanisms. Its reactivity profile allows chemists to investigate novel synthetic pathways.

Example of Research Impact : A research team utilized this compound to develop new catalytic systems that significantly increased reaction rates for specific transformations, showcasing its potential to facilitate innovative synthetic methodologies .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The position of substituents on the benzene ring critically influences reactivity and applications. Key analogs include:

Halogenation and Steric Effects

- 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile : Incorporates Cl and F substituents (C₁₃H₁₄BClFNO₂, MW 281.52).

Functionalized Derivatives

- 4-Fluoro-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile : Combines boronate and pyrazole moieties (CAS 790272-34-3). The pyrazole group enables coordination to transition metals, expanding utility in catalysis and medicinal chemistry.

Key Research Findings

Electronic and Steric Trends

Stability and Handling

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile : Lacks fluorine, making it less moisture-sensitive than fluorinated analogs.

Data Tables

Table 1: Comparative Physicochemical Properties

Q & A

Q. Yield Optimization Tips :

- Ensure strict anhydrous conditions to prevent boronic ester hydrolysis.

- Use degassed solvents to avoid catalyst deactivation.

- Optimize stoichiometry of the aryl halide precursor and boronic ester (1:1.2 molar ratio) .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ = 248.12) .

How does the fluorine substituent influence the compound's reactivity in cross-coupling reactions?

Answer:

The ortho-fluorine group:

- Electron-Withdrawing Effect : Activates the aryl ring toward electrophilic substitution, directing coupling reactions to specific positions .

- Steric Hindrance : Reduces undesired side reactions (e.g., homocoupling) by blocking adjacent reactive sites .

- Stability : Enhances hydrolytic resistance compared to non-fluorinated analogs .

Example : In Suzuki couplings, fluorine’s directing effect ensures regioselective bond formation at the boronic ester site .

What are common impurities encountered during synthesis, and how can they be resolved?

Answer:

- Common Impurities :

- Unreacted aryl halide precursors.

- Hydrolyzed boronic acid byproducts.

- Homocoupled dimers (e.g., biaryl species).

- Resolution Methods :

How can computational methods assist in understanding the electronic properties of this boronic ester?

Answer:

- DFT Studies : Calculate HOMO/LUMO energies to predict reactivity in cross-coupling reactions. For example, fluorine lowers LUMO energy, enhancing electrophilicity .

- Vibrational Analysis : IR spectra simulations (e.g., B-O stretching at 1350–1400 cm⁻¹) validate experimental data .

- Molecular Dynamics : Model solubility in solvents (e.g., DMSO vs. toluene) .

What strategies are recommended for resolving data discrepancies in X-ray crystallography of this compound?

Answer:

- Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to refine twinned crystals, common in boronic esters due to symmetry .

- Disorder Modeling : Split positions for flexible dioxaborolan rings (occupancy refinement) .

- High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion artifacts .

What are the key considerations when designing experiments to study the compound's stability under various conditions?

Answer:

- Storage : Keep under inert gas (Ar/N₂) at -20°C to prevent hydrolysis .

- pH Sensitivity : Avoid aqueous solutions with pH < 5 or > 9 to maintain boronic ester integrity .

- Light Exposure : Protect from UV light to prevent nitrile group degradation .

How is this compound utilized in the development of organic electronic materials?

Answer:

- Polymer Synthesis : Acts as a monomer in conjugated polymers for OLEDs (e.g., via Suzuki polymerization) .

- Charge Transfer Studies : The nitrile group stabilizes excited states, enabling pure-blue emission in OLEDs .

- Example : Copolymerization with anthracene derivatives enhances electron mobility in organic semiconductors .

Q. Tables

Q. Table 1. Key Reaction Parameters for Suzuki Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1 mol%) | |

| Solvent | Toluene/H₂O (3:1) | |

| Temperature | 90°C, 18 hours | |

| Yield | 65–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.